4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine moiety fused with a cyclohexa-2,4-dien-1-one ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the cycloaddition of pyridine N-imine with alkynyl compounds followed by condensation with hydrazine . This method provides concise access to the desired compound through a series of well-defined steps.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated manganese dioxide in toluene.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene at reflux temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine fusion and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Another class of compounds with a fused pyrazole ring system, known for their CDK inhibitory activities.
Uniqueness
4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.
Properties
CAS No. |
88467-85-0 |
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Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-methyl-2-pyrazolo[1,5-a]pyridin-2-ylphenol |
InChI |
InChI=1S/C14H12N2O/c1-10-5-6-14(17)12(8-10)13-9-11-4-2-3-7-16(11)15-13/h2-9,17H,1H3 |
InChI Key |
YNHAPYBZZHGWDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C=CC=CC3=C2 |
Origin of Product |
United States |
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